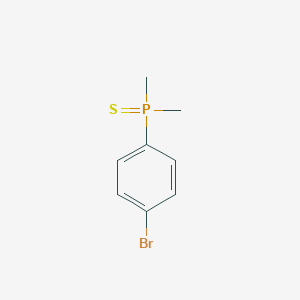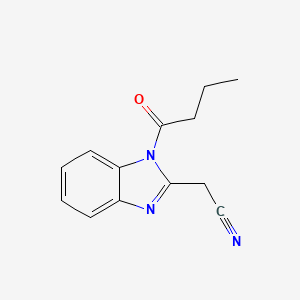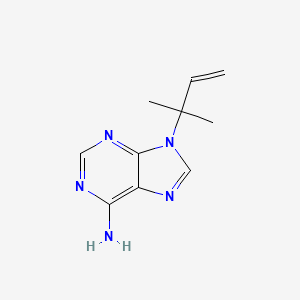
(4-Bromophenyl)dimethylphosphine sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)dimethylphosphine sulfide is an organophosphorus compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dimethylphosphine sulfide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)dimethylphosphine sulfide typically involves the reaction of 4-bromophenylmagnesium bromide with dimethylphosphine sulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(4-Bromophenyl)dimethylphosphine sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to phosphine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, along with boronic acids or esters.
Major Products Formed
Oxidation: (4-Bromophenyl)dimethylphosphine oxide.
Reduction: (4-Bromophenyl)dimethylphosphine.
Substitution: Various substituted phenylphosphine sulfides, depending on the nucleophile used.
科学的研究の応用
(4-Bromophenyl)dimethylphosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of (4-Bromophenyl)dimethylphosphine sulfide in chemical reactions involves the interaction of the phosphine sulfide group with various reagents In catalytic processes, the compound can act as a ligand, coordinating to metal centers and facilitating the formation of reactive intermediates
類似化合物との比較
Similar Compounds
(4-Bromophenyl)dimethylphosphine oxide: Similar structure but with an oxygen atom instead of sulfur.
(4-Bromophenyl)diphenylphosphine: Contains phenyl groups instead of methyl groups.
(4-Bromophenyl)phosphine: Lacks the dimethyl groups.
Uniqueness
(4-Bromophenyl)dimethylphosphine sulfide is unique due to the presence of both bromine and phosphine sulfide groups, which confer distinct reactivity and coordination properties. This makes it a versatile compound for various applications in catalysis, synthesis, and material science.
特性
分子式 |
C8H10BrPS |
|---|---|
分子量 |
249.11 g/mol |
IUPAC名 |
(4-bromophenyl)-dimethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10BrPS/c1-10(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChIキー |
IMYQOBWQTANKMU-UHFFFAOYSA-N |
正規SMILES |
CP(=S)(C)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)



![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)

![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)


![3-Carboxy-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B12920644.png)
![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)
